molecular formula C10H7ClN2O2 B2874235 4-(6-Chloro-3-pyridazinyloxy)phenol CAS No. 78003-50-6

4-(6-Chloro-3-pyridazinyloxy)phenol

Cat. No.: B2874235
CAS No.: 78003-50-6
M. Wt: 222.63
InChI Key: FDMRSUOUJZHRAN-UHFFFAOYSA-N
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Description

4-(6-Chloro-3-pyridazinyloxy)phenol is an organic compound with the molecular formula C10H7ClN2O2. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 6-chloro-3-pyridazinyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-3-pyridazinyloxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 6-chloro-3-pyridazinyloxy group. One common method is the reaction of 4-hydroxyphenol with 6-chloro-3-pyridazine in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-3-pyridazinyloxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloro-3-pyridazinyloxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-3-pyridazinyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-3-pyridazinyloxy)phenol is unique due to the presence of both the phenolic hydroxyl group and the 6-chloro-3-pyridazinyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-3-1-7(14)2-4-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMRSUOUJZHRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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